2-Cyclohexyl-2-methoxypropan-1-amine
Overview
Description
2-Cyclohexyl-2-methoxypropan-1-amine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylamine and is characterized by the presence of a cyclohexyl group attached to a methoxypropan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-methoxypropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2-methoxypropan-1-ol under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution to form the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
2-Cyclohexyl-2-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine.
2-Cyclohexyl-2-methylpropan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
N,N-Dimethylcyclohexylamine: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
2-Cyclohexyl-2-methoxypropan-1-amine is unique due to the presence of both a cyclohexyl group and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
2-cyclohexyl-2-methoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYMRXKYHUSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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